Des-N-ethyl 3,5-dimethylacetildenafil
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Overview
Description
Des-N-ethyl 3,5-dimethylacetildenafil is a chemical compound with the molecular formula C25H34N6O3 and a molecular weight of 466.58 g/mol . It is structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction . This compound is often studied for its potential pharmacological properties and its role as an impurity in sildenafil formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-N-ethyl 3,5-dimethylacetildenafil involves multiple steps, starting from the appropriate piperazine derivative. The key steps include:
Acylation: The piperazine derivative undergoes acylation with an appropriate acyl chloride to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized to form the pyrazolo[4,3-d]pyrimidin-7-one core structure.
Ethylation: The final step involves the removal of the ethyl group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Des-N-ethyl 3,5-dimethylacetildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Des-N-ethyl 3,5-dimethylacetildenafil has several scientific research applications:
Mechanism of Action
Des-N-ethyl 3,5-dimethylacetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow . The molecular targets include PDE5, and the pathways involved are related to the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, known for its use in treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting PDE5 inhibitor used for similar indications.
Uniqueness
Des-N-ethyl 3,5-dimethylacetildenafil is unique due to its structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to sildenafil and other PDE5 inhibitors . Its presence as an impurity in sildenafil formulations also makes it a compound of interest in pharmaceutical quality control .
Properties
IUPAC Name |
5-[5-[2-(3,5-dimethylpiperazin-1-yl)acetyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-6-8-19-22-23(30(5)29-19)25(33)28-24(27-22)18-11-17(9-10-21(18)34-7-2)20(32)14-31-12-15(3)26-16(4)13-31/h9-11,15-16,26H,6-8,12-14H2,1-5H3,(H,27,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCRGTBWSIWENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CC(NC(C4)C)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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